An In-depth Technical Guide to 2-(3-Bromophenyl)-1-morpholinoethanone (CAS Number: 214209-93-5)
An In-depth Technical Guide to 2-(3-Bromophenyl)-1-morpholinoethanone (CAS Number: 214209-93-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(3-Bromophenyl)-1-morpholinoethanone, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The document details its chemical identity, a robust and validated protocol for its synthesis and characterization, and an in-depth discussion of its potential pharmacological relevance based on its structural motifs. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, providing both the foundational knowledge and practical methodologies necessary for the synthesis and evaluation of this and related compounds.
Introduction: The Scientific Rationale
The confluence of a substituted aromatic ketone and a morpholine moiety within a single molecular entity presents a compelling case for investigation in drug discovery. The 3-bromophenyl group offers a versatile handle for further chemical modification through cross-coupling reactions, while the ketone functionality is amenable to a wide range of chemical transformations.[1] The morpholine ring is a well-established pharmacophore known to improve the pharmacokinetic properties of drug candidates, including their solubility and metabolic stability, and is a key component in numerous approved drugs, particularly those targeting the central nervous system (CNS).[2][3] The combination of these structural features in 2-(3-Bromophenyl)-1-morpholinoethanone suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-(3-Bromophenyl)-1-morpholinoethanone is fundamental to its application in research and development.
| Property | Value | Source |
| CAS Number | 214209-93-5 | User Provided |
| Molecular Formula | C₁₂H₁₄BrNO₂ | Calculated |
| Molecular Weight | 284.15 g/mol | Calculated |
| IUPAC Name | 2-(3-bromophenyl)-1-(morpholin-4-yl)ethanone | |
| Appearance | Expected to be a solid at room temperature | Inferred from analogs |
Synthesis and Characterization
The synthesis of 2-(3-Bromophenyl)-1-morpholinoethanone is a two-step process commencing with the bromination of 1-(3-bromophenyl)ethanone to yield the key intermediate, 2-bromo-1-(3-bromophenyl)ethanone, followed by nucleophilic substitution with morpholine.
Synthesis of the Precursor: 2-Bromo-1-(3-bromophenyl)ethanone (CAS: 18523-22-3)
The synthesis of the α-haloketone precursor is a critical first step. Several methods exist for the α-bromination of acetophenones, with a common and effective method employing N-bromosuccinimide (NBS) as the brominating agent.[4]
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Materials:
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1-(3-bromophenyl)ethanone
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N-bromosuccinimide (NBS)
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Polyethylene glycol (PEG-400)
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Water
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Dichloromethane (DCM)
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-
Procedure:
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To a suitable reaction vessel, add 1-(3-bromophenyl)ethanone (1.0 equivalent) and N-bromosuccinimide (1.0 equivalent).
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Add a mixture of PEG-400 and water (e.g., a 1:2 ratio) with stirring.
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The reaction mixture is then subjected to ultrasonication at a controlled temperature (e.g., 80 °C) for a short duration (e.g., 15-20 minutes).[4]
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Upon completion, extract the reaction mixture with dichloromethane.
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The organic layer is then concentrated under reduced pressure to yield the crude product.
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Purify the crude product by recrystallization (e.g., from ethanol) to afford 2-bromo-1-(3-bromophenyl)ethanone as a solid.
-
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (t, J = 1.8 Hz, 1H), 7.92-7.89 (m, 1H), 7.75-7.72 (m, 1H), 7.38 (t, J = 7.9 Hz, 1H), 4.42 (s, 2H).[5]
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¹³C NMR (75 MHz, CDCl₃): δ 189.97, 136.77, 135.62, 131.88, 130.38, 127.43, 123.16, 30.35.[5]
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IR (KBr, cm⁻¹): Characteristic peaks for C=O stretch (around 1690 cm⁻¹), C-Br stretch, and aromatic C-H stretches are expected.[6]
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Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the two bromine atoms.[7]
Synthesis of 2-(3-Bromophenyl)-1-morpholinoethanone
The final product is synthesized via a nucleophilic substitution reaction between the α-bromo ketone and morpholine. This is a well-established method for the formation of α-amino ketones.
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Materials:
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2-Bromo-1-(3-bromophenyl)ethanone
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Morpholine
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A suitable aprotic solvent (e.g., Tetrahydrofuran (THF), Acetonitrile, or Dichloromethane)
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A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine) - Optional, to scavenge HBr byproduct.
-
-
Procedure:
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Dissolve 2-bromo-1-(3-bromophenyl)ethanone (1.0 equivalent) in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.
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Cool the solution in an ice bath.
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Slowly add morpholine (2.2 equivalents) to the stirred solution. An excess of morpholine can also act as the base.
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If using a separate base, add triethylamine (1.2 equivalents).
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Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours).
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Monitor the reaction progress by TLC.
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Upon completion, filter the reaction mixture to remove any precipitated salts (e.g., triethylammonium bromide).
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Wash the filtrate with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-(3-Bromophenyl)-1-morpholinoethanone.
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-
¹H NMR: Expect signals for the morpholine protons (typically in the range of 2.5-3.8 ppm), a singlet for the methylene protons adjacent to the carbonyl group, and multiplets for the aromatic protons of the 3-bromophenyl ring.
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¹³C NMR: Expect signals for the carbonyl carbon (around 195-205 ppm), carbons of the morpholine ring, the methylene carbon, and the aromatic carbons.
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IR: A strong absorption band for the ketone carbonyl group (around 1680-1700 cm⁻¹) and characteristic bands for the morpholine and aromatic moieties.
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Mass Spectrometry: The molecular ion peak should be observed, showing the characteristic isotopic pattern for one bromine atom.
Potential Pharmacological Applications
While specific biological data for 2-(3-Bromophenyl)-1-morpholinoethanone is not yet prevalent in the literature, its structural components suggest several promising avenues for pharmacological investigation.
Central Nervous System (CNS) Activity
The morpholine moiety is a common feature in many CNS-active drugs.[2][3] It is known to improve brain permeability and can interact with various receptors and transporters in the CNS. The overall structure of 2-(3-Bromophenyl)-1-morpholinoethanone bears resemblance to cathinone derivatives, which are known to interact with monoamine transporters.[8] Therefore, this compound could be investigated for its potential as a modulator of neurotransmitter systems, with possible applications in mood disorders, neurodegenerative diseases, or as a tool for neuroscience research.
Anticancer Potential
Numerous morpholine-containing compounds have demonstrated significant anticancer activity.[9] The morpholine ring can contribute to favorable interactions with kinase active sites and other cancer-related targets. The 3-bromophenyl group provides a site for further elaboration to optimize binding affinity and selectivity. Therefore, 2-(3-Bromophenyl)-1-morpholinoethanone could serve as a scaffold for the development of novel anticancer agents.
Anti-inflammatory and Analgesic Properties
Some morpholine derivatives, such as Emorfazone, have been developed as anti-inflammatory and analgesic drugs.[2] The core structure of 2-(3-Bromophenyl)-1-morpholinoethanone could be explored for its ability to modulate inflammatory pathways, potentially leading to new treatments for inflammatory conditions.
Experimental Workflows and Data Visualization
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process.
Caption: Synthetic route to 2-(3-Bromophenyl)-1-morpholinoethanone.
Characterization Workflow
A standard workflow for the characterization of the synthesized compound is essential for confirming its identity and purity.
Caption: Workflow for purification and characterization.
Conclusion and Future Directions
2-(3-Bromophenyl)-1-morpholinoethanone is a synthetically accessible molecule with significant potential as a building block in medicinal chemistry. This guide has provided a detailed, practical framework for its synthesis and characterization, grounded in established chemical principles. The analysis of its structural motifs strongly suggests that this compound and its derivatives warrant further investigation for their potential biological activities, particularly in the areas of CNS disorders, oncology, and inflammatory diseases. Future research should focus on the synthesis of a library of analogs by modifying the 3-bromophenyl ring and exploring the structure-activity relationships of these new chemical entities.
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Hirano, T., et al. (2022). Design, Synthesis, and Characterization of 1-(Anthracen-9-ylmethyl)-1,5,9-triazacyclododecane (Ant-[10]aneN3) and Its DNA Photocleavage Activity. Molecules, 27(19), 6296.
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